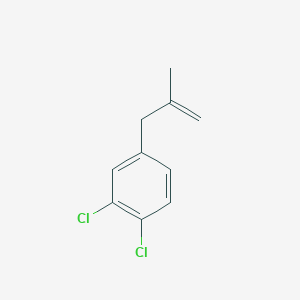

3-(3,4-Dichlorophenyl)-2-methyl-1-propene

描述

Contextualization within the Class of Dichlorophenyl-Substituted Alkenes

Dichlorophenyl-substituted alkenes are a class of compounds that feature a benzene (B151609) ring substituted with two chlorine atoms and at least one alkene functional group. The position of the chlorine atoms on the phenyl ring and the structure of the alkene chain can vary, leading to a wide array of isomers with distinct chemical and physical properties. These compounds are of interest in organic synthesis and materials science due to the combined reactivity of the aromatic ring and the double bond, influenced by the electronic effects of the chlorine substituents.

The 3,4-dichloro substitution pattern on the phenyl ring is a common feature in various biologically active molecules and commercial chemicals. The chlorine atoms are electron-withdrawing, which can influence the reactivity of both the aromatic ring and the adjacent alkene.

Academic Significance and Research Trajectories of Related Structures

While specific research on 3-(3,4-Dichlorophenyl)-2-methyl-1-propene is limited, the broader class of dichlorophenyl-substituted alkenes has been investigated in several contexts. For instance, related structures are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the alkene group allows for a variety of addition reactions, while the dichlorinated phenyl ring can be a site for nucleophilic aromatic substitution or cross-coupling reactions.

Research into similar compounds often focuses on their synthesis, reactivity, and potential applications. For example, studies on related dichlorophenylpropenes might investigate their polymerization potential or their use as building blocks in the synthesis of novel materials. The academic significance of such compounds lies in their utility as versatile chemical intermediates.

Physicochemical Properties of Structurally Related Compounds

To provide an insight into the likely properties of this compound, the known properties of a structural isomer, 3-(2,4-Dichlorophenyl)-1-propene, are presented below. It is important to note that while the molecular formula and weight are identical, the different substitution pattern on the phenyl ring will lead to variations in physical properties such as boiling point, melting point, and density.

| Property | Value (for 3-(2,4-Dichlorophenyl)-1-propene) |

| Molecular Formula | C9H8Cl2 |

| Molecular Weight | 187.06 g/mol |

| XLogP3 | 4.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 2 |

| Exact Mass | 186.0003056 Da |

| Monoisotopic Mass | 186.0003056 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 11 |

This data is for the structural isomer 3-(2,4-Dichlorophenyl)-1-propene and is provided for illustrative purposes.

Spectroscopic Data of Analogous Structures

Predicting the spectroscopic characteristics of this compound can be achieved by examining data from similar compounds.

¹H NMR: In the proton NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the dichlorophenyl ring, with their chemical shifts and splitting patterns determined by the 3,4-substitution. The vinyl protons of the propene group would appear as distinct signals, as would the methyl group protons and the methylene (B1212753) protons connecting the alkene to the aromatic ring. For comparison, the ¹H NMR spectrum of 1,2-dichloropropene (B1580525) shows signals in the vinylic and allylic regions.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons in the dichlorophenyl ring, with the carbon atoms bonded to chlorine exhibiting characteristic shifts. The sp² hybridized carbons of the alkene and the sp³ hybridized carbons of the methyl and methylene groups would also have unique resonances.

Mass Spectrometry: The mass spectrum of a compound containing two chlorine atoms is expected to show a characteristic isotopic pattern for the molecular ion peak (M) and fragment ions containing chlorine. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, there will be an M peak, an M+2 peak, and a smaller M+4 peak, with relative intensities indicative of the presence of two chlorine atoms. libretexts.orglibretexts.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEPUSVEXPCAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247846 | |

| Record name | 1,2-Dichloro-4-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-06-4 | |

| Record name | 1,2-Dichloro-4-(2-methyl-2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3,4 Dichlorophenyl 2 Methyl 1 Propene and Analogues

Classical Organic Synthesis Approaches to Propene Derivatives

Traditional methods in organic synthesis provide a robust foundation for the construction of the carbon skeleton and the double bond of 3-(3,4-Dichlorophenyl)-2-methyl-1-propene. These approaches often involve the use of highly reactive organometallic reagents and classic olefination techniques.

Grignard Reagent-Based Transformations in Aryl-Alkene Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. adichemistry.com A plausible and common strategy to synthesize the target compound involves a two-step sequence starting from a 3,4-dichlorobenzyl halide.

First, the Grignard reagent, 3,4-dichlorobenzylmagnesium halide, is prepared by reacting the corresponding benzyl (B1604629) halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This organometallic intermediate is then reacted with a suitable ketone, in this case, acetone (B3395972). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tertiary alcohol, 2-methyl-1-(3,4-dichlorophenyl)propan-2-ol, after acidic workup.

The final step is the dehydration of this tertiary alcohol. Treatment with a strong acid, such as sulfuric acid or phosphoric acid, and heat promotes the elimination of a water molecule to form the desired alkene, this compound. The stability of the resulting trisubstituted double bond provides the thermodynamic driving force for the elimination.

Table 1: Hypothetical Grignard Reaction Parameters This table is based on general knowledge of the Grignard reaction, as specific literature for this exact transformation was not identified.

| Step | Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| 1 | 3,4-Dichlorobenzyl chloride | Magnesium | THF | Anhydrous, N₂ atmosphere | 3,4-Dichlorobenzylmagnesium chloride |

| 2 | 3,4-Dichlorobenzylmagnesium chloride | Acetone | THF | 0 °C to RT, then H₃O⁺ workup | 2-Methyl-1-(3,4-dichlorophenyl)propan-2-ol |

Wittig and Related Olefination Reactions for Carbon-Carbon Double Bond Formation

The Wittig reaction is a premier method for synthesizing alkenes from carbonyl compounds with high regioselectivity, as the position of the new double bond is precisely determined. wikipedia.orglibretexts.org To synthesize this compound, two main Wittig-based disconnections are possible.

The first approach involves the reaction of 3,4-dichlorophenylacetone (B3025358) with a methylide ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) halide with a strong base like n-butyllithium or sodium amide. wikipedia.org The nucleophilic carbon of the ylide attacks the ketone, leading to the formation of an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Alternatively, the synthesis can be performed by reacting acetone with the phosphorus ylide derived from 3,4-dichlorobenzyl halide. In this route, 3,4-dichlorobenzyltriphenylphosphonium halide is first prepared via an SN2 reaction between triphenylphosphine and the benzyl halide. sigmaaldrich.com Subsequent deprotonation with a strong base generates the corresponding ylide, which then reacts with acetone to form the target propene derivative.

Table 2: Potential Wittig Reaction Components This table outlines the two primary disconnection strategies for the target molecule via the Wittig reaction.

| Strategy | Carbonyl Compound | Phosphorus Ylide Precursor |

|---|---|---|

| A | 3,4-Dichlorophenylacetone | Methyltriphenylphosphonium bromide |

Condensation Reactions in the Construction of Related Enone Systems

Aldol (B89426) condensation reactions are fundamental carbon-carbon bond-forming reactions that can produce α,β-unsaturated carbonyl compounds, known as enones. iitk.ac.inlibretexts.org These enones can serve as versatile precursors for compounds like this compound through subsequent chemical modifications.

A relevant pathway would be the crossed aldol condensation between 3,4-dichlorobenzaldehyde (B146584) and propionaldehyde (B47417). wikipedia.org In the presence of a base (like sodium hydroxide) or acid, the enolate of propionaldehyde attacks the carbonyl group of 3,4-dichlorobenzaldehyde. The initial β-hydroxy aldehyde product can then readily undergo dehydration, often under the reaction conditions, to yield the α,β-unsaturated aldehyde, 2-methyl-3-(3,4-dichlorophenyl)acrolein. libretexts.org

While this enal is not the final target, it is a key intermediate. The aldehyde functionality could be converted to a methyl group, or the double bond could be selectively manipulated in subsequent synthetic steps to arrive at the desired propene structure. The self-condensation of propionaldehyde is a potential side reaction in this process. wikipedia.org

Transition Metal-Catalyzed Coupling Strategies

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions, particularly those involving palladium, for the efficient formation of carbon-carbon bonds. These methods offer high functional group tolerance and catalytic efficiency.

Heck Reaction Applications for Aryl-Alkene Coupling

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for coupling aryl halides with alkenes. wikipedia.orglibretexts.org This reaction could be employed to synthesize this compound by coupling a 3,4-dihalo-benzene derivative with 2-methyl-1-propene (isobutylene).

In a typical Heck reaction, an aryl halide, such as 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene, undergoes oxidative addition to a palladium(0) catalyst. organic-chemistry.org The resulting arylpalladium(II) complex then coordinates with isobutylene (B52900). Subsequent migratory insertion followed by β-hydride elimination would form the desired product and a hydridopalladium complex. A base is required to regenerate the palladium(0) catalyst and complete the catalytic cycle. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions.

Table 3: Representative Heck Reaction Components Based on general principles of the Mizoroki-Heck reaction.

| Aryl Halide | Alkene | Catalyst (Precursor) | Base | Solvent |

|---|---|---|---|---|

| 1-Bromo-3,4-dichlorobenzene | 2-Methyl-1-propene | Pd(OAc)₂ | Triethylamine (Et₃N) | DMF or Acetonitrile (B52724) |

Suzuki-Miyaura and Other Cross-Coupling Methodologies for Precursor Synthesis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org While not a direct route to the final alkene product in this case, it is an excellent method for synthesizing key precursors.

For instance, a precursor like 3,4-dichlorotoluene (B105583) could be synthesized via the Suzuki coupling of a dihalobenzene with a methylboronic acid derivative. More relevant to the synthesis of the target molecule, Suzuki coupling could be used to construct a more complex precursor. For example, coupling 1-bromo-3,4-dichlorobenzene with a suitable organoboron reagent could introduce the entire three-carbon side chain or a precursor to it.

A plausible strategy involves the synthesis of (3,4-dichlorophenyl)acetone, a key intermediate for the Wittig approach mentioned earlier. This could be achieved by coupling 1-bromo-3,4-dichlorobenzene with an acetonyl-boronic ester or a related organoboron species under Suzuki-Miyaura conditions. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comresearchgate.net This highlights the utility of cross-coupling reactions in building complex molecular fragments that can then be elaborated using other synthetic methods.

Advanced and Sustainable Synthesis Principles

The contemporary synthesis of complex molecules is increasingly guided by principles of efficiency, selectivity, and sustainability. For a target such as this compound, this involves moving beyond traditional synthetic routes to embrace advanced concepts that offer greater control over the chemical transformation while minimizing environmental impact.

The controlled synthesis of a specific olefin isomer from multifunctional starting materials is a significant challenge in organic chemistry. Chemo- and regioselectivity are paramount in ensuring that the desired product is formed with high purity, avoiding the formation of unwanted side products.

One of the most reliable methods for the stereoselective synthesis of alkenes is the Wittig reaction . youtube.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a plausible route involves the reaction of 3,4-dichlorobenzaldehyde with an isopropyl-substituted phosphorus ylide, generated in situ from isopropyltriphenylphosphonium (B8661593) bromide and a suitable base. The choice of base and solvent can influence the stereoselectivity of the reaction, although for a terminal alkene like the target compound, this is less of a concern. The regioselectivity is inherently controlled by the structure of the aldehyde and the ylide.

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| 3,4-Dichlorobenzaldehyde | Isopropyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi, NaH) | This compound |

Another powerful tool for the formation of carbon-carbon bonds is the Grignard reaction . The synthesis of the target compound can be envisioned through the reaction of 3,4-dichlorobenzaldehyde with isopropylmagnesium bromide. This reaction would yield the tertiary alcohol, 1-(3,4-dichlorophenyl)-2-methylpropan-1-ol. Subsequent acid-catalyzed dehydration of this alcohol would lead to the formation of the desired alkene. youtube.com The regioselectivity of the dehydration step is crucial. According to Zaitsev's rule, the more substituted alkene is typically the major product; however, in this case, only one elimination product is possible, thus ensuring high regioselectivity. pearson.com

The Heck reaction represents a versatile palladium-catalyzed cross-coupling reaction for the synthesis of substituted alkenes. wikipedia.org A potential, though perhaps less direct, route to the target compound could involve the coupling of a 3,4-dichlorophenyl halide (e.g., 1-iodo-3,4-dichlorobenzene) with isobutylene. The regioselectivity of the Heck reaction can be influenced by the catalyst, ligands, and reaction conditions, and would need to be carefully optimized to favor the desired product. researchgate.net

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of this compound, several green innovations can be incorporated into the synthetic design.

In the context of the Wittig reaction, traditional methods often employ hazardous organic solvents and strong, pyrophoric bases like n-butyllithium. Greener alternatives include the use of aqueous media or even solvent-free conditions. scribd.combeyondbenign.org The use of milder bases, such as potassium phosphate, can also contribute to a greener process. beyondbenign.org These modifications not only reduce the environmental impact but can also simplify the work-up procedure. scribd.com

| Parameter | Traditional Wittig | Green Wittig |

| Solvent | Anhydrous organic solvents (e.g., THF, DMF) | Water, Ethanol, or solvent-free |

| Base | Strong, hazardous bases (e.g., n-BuLi, NaH) | Milder bases (e.g., NaOH, K3PO4) |

| Energy | Often requires heating/reflux | Often proceeds at room temperature |

| Work-up | Organic extraction | Simple filtration |

For Grignard reactions, which traditionally require anhydrous ethereal solvents, greener alternatives are being explored. While the high reactivity of Grignard reagents with protic solvents remains a challenge, the use of more benign ether solvents or solvent minimization strategies can improve the greenness of the process.

In Heck reactions, the development of greener protocols has focused on the use of more environmentally friendly solvents, such as ionic liquids or water, and the development of highly active and recyclable catalysts to minimize metal contamination of the final product. wikipedia.org

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.

For the synthesis of this compound, each of the proposed synthetic routes could be adapted to a continuous flow setup.

A continuous flow Wittig reaction could be designed where streams of the aldehyde and the in situ generated ylide are mixed in a microreactor. The rapid mixing and precise temperature control afforded by flow reactors can lead to improved yields and selectivities. almacgroup.com The continuous removal of the product from the reaction zone can also minimize the formation of byproducts.

Similarly, a continuous flow Grignard reaction can offer significant safety advantages, especially on a larger scale, by minimizing the amount of highly reactive Grignard reagent present at any given time. The subsequent dehydration step could also be integrated into a continuous flow system, potentially using a packed-bed reactor containing a solid acid catalyst. This "telescoping" of reaction steps, where the output of one reactor is directly fed into the next, can significantly improve process efficiency by eliminating intermediate work-up and purification steps.

| Feature | Benefit in Olefin Synthesis |

| Enhanced Safety | Minimized handling of hazardous reagents (e.g., Grignard, strong bases). Better control over exothermic reactions. |

| Improved Control | Precise control of temperature, pressure, and residence time, leading to higher selectivity and yield. |

| Scalability | Easier and more predictable scale-up from laboratory to production scale. |

| Automation | Potential for fully automated, continuous production with in-line monitoring and purification. |

The application of flow chemistry to the Heck reaction has also been well-documented. researchgate.net Continuous flow systems can facilitate the use of gaseous reactants like ethylene (B1197577) (if isobutylene were to be used in a gaseous state) and allow for efficient catalyst screening and optimization. The integration of in-line purification techniques, such as scavenger resins to remove the palladium catalyst, can lead to a continuous stream of pure product.

Chemical Reactivity and Transformation Mechanisms of 3 3,4 Dichlorophenyl 2 Methyl 1 Propene

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition is a characteristic reaction of alkenes. numberanalytics.comcrunchchemistry.co.uk The mechanism generally involves a two-step process where the alkene's π-bond attacks an electrophile, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile. For 3-(3,4-Dichlorophenyl)-2-methyl-1-propene, the addition of an electrophile to the terminal carbon (C1) results in the formation of a more stable tertiary carbocation at C2, an observation consistent with Markovnikov's rule. numberanalytics.comwikipedia.org

Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) is a classic example of electrophilic addition. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the C1 carbon of the double bond to form the more stable tertiary carbocation at C2. Subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation yields the final product. pressbooks.pub The reaction is highly regioselective, exclusively forming the Markovnikov product. wikipedia.org

The general mechanism is as follows:

Protonation: The π electrons of the alkene attack the hydrogen atom of the hydrogen halide, forming a C-H bond at C1 and a tertiary carbocation at C2.

Nucleophilic Attack: The resulting halide ion attacks the electrophilic carbocation, forming a new C-X bond and yielding the final alkyl halide product. libretexts.org

| Reagent | Predicted Major Product | Reaction Type |

|---|---|---|

| Hydrogen Chloride (HCl) | 2-Chloro-3-(3,4-dichlorophenyl)-2-methylpropane | Electrophilic Addition (Markovnikov) |

| Hydrogen Bromide (HBr) | 2-Bromo-3-(3,4-dichlorophenyl)-2-methylpropane | Electrophilic Addition (Markovnikov) |

| Hydrogen Bromide (HBr) with peroxides | 1-Bromo-3-(3,4-dichlorophenyl)-2-methylpropane | Free-Radical Addition (Anti-Markovnikov) |

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond proceeds through a different mechanism involving a cyclic halonium ion intermediate. This pathway results in the anti-addition of the two halogen atoms, meaning they add to opposite faces of the original double bond.

When the concentration of the halogen is kept low and a radical initiator is used, a competing reaction, allylic halogenation, can occur where a hydrogen on the methyl group is substituted. openochem.orglibretexts.org However, under standard electrophilic addition conditions, the primary reaction is the addition across the π-bond. pearson.com

Epoxidation: Alkenes can be converted to epoxides (oxiranes) by reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step, resulting in the formation of 2-(3,4-dichlorobenzyl)-2-methyloxirane. aceorganicchem.com The stereochemistry of the starting alkene is preserved in the product. aceorganicchem.com Various reagents can achieve this transformation, often under mild conditions. organic-chemistry.org

Dihydroxylation: This reaction involves the addition of two hydroxyl (-OH) groups across the double bond to form a vicinal diol. The stereochemical outcome depends on the reagents used. numberanalytics.comwikipedia.org

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate, leading to the addition of both hydroxyl groups to the same face of the double bond. libretexts.org

Anti-dihydroxylation: This is typically achieved in a two-step process. First, the alkene is epoxidized as described above. Second, the resulting epoxide is opened via an acid-catalyzed hydrolysis. The water molecule attacks the epoxide from the face opposite to the oxygen atom, resulting in the formation of a diol with the two hydroxyl groups on opposite faces. libretexts.orgyoutube.com

| Reagents | Predicted Product | Stereochemistry |

|---|---|---|

| 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 3-(3,4-Dichlorophenyl)-2-methylpropane-1,2-diol | Syn-addition |

| KMnO₄ (cold, dilute, basic) | 3-(3,4-Dichlorophenyl)-2-methylpropane-1,2-diol | Syn-addition |

| 1. m-CPBA 2. H₃O⁺ | 3-(3,4-Dichlorophenyl)-2-methylpropane-1,2-diol | Anti-addition |

Hydration is the addition of water across the double bond to form an alcohol.

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), water can add to the alkene. libretexts.org The mechanism is analogous to hydrohalogenation, where the alkene is first protonated to form the most stable carbocation (the tertiary carbocation at C2). A water molecule then acts as a nucleophile, attacking the carbocation. A final deprotonation step by another water molecule yields the tertiary alcohol, 3-(3,4-dichlorophenyl)-2-methylpropan-2-ol, and regenerates the acid catalyst. libretexts.org

Oxymercuration-Demercuration: This two-step method also produces the Markovnikov alcohol. It is particularly useful for alkenes prone to carbocation rearrangements, although this is not a concern for this compound. The reaction first involves the addition of mercury(II) acetate (B1210297) in aqueous tetrahydrofuran (B95107), followed by reduction with sodium borohydride.

Hydroboration-Oxidation: To obtain the anti-Markovnikov product, a hydroboration-oxidation sequence is employed. The alkene reacts with borane (B79455) (BH₃) in a concerted, syn-addition process where the boron atom adds to the less sterically hindered C1 carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the primary alcohol, 3-(3,4-dichlorophenyl)-2-methylpropan-1-ol.

Reduction and Hydrogenation Pathways

Reduction of the alkene involves the addition of hydrogen across the double bond to form the corresponding alkane. This process, known as hydrogenation, is typically exothermic but requires a catalyst to proceed at a practical rate. libretexts.orgyoutube.com

Heterogeneous catalysis involves the use of a solid catalyst, typically a finely divided metal supported on an inert material, in a liquid or gaseous reaction medium. libretexts.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel (Ra-Ni). libretexts.orgopenstax.org

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. masterorganicchemistry.com Hydrogen atoms are then transferred sequentially to the carbons of the double bond. libretexts.org This surface-mediated transfer results in the syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond. openstax.orgyoutube.com For this compound, this reaction yields 1,2-dichloro-4-(2-methylpropyl)benzene.

Under mild conditions, this method is highly selective for the reduction of the alkene double bond without affecting the aromatic ring or the carbon-chlorine bonds. openstax.org More forceful conditions (e.g., higher temperatures and pressures) can lead to the reduction of the aromatic ring and potentially hydrodechlorination.

| Catalyst | Typical Solvent | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | H₂ (1 atm), Room Temperature |

| Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | H₂ (1-3 atm), Room Temperature |

| Raney Nickel (Ra-Ni) | Ethanol | H₂ (high pressure), Elevated Temperature |

Homogeneous catalysts are soluble in the reaction medium, which can lead to higher activity and selectivity under milder conditions compared to heterogeneous systems. chinesechemsoc.org The most well-known homogeneous hydrogenation catalyst is Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) or [RhCl(PPh₃)₃]. adichemistry.comnumberanalytics.comwikipedia.org

The catalytic cycle for Wilkinson's catalyst involves several steps: byjus.com

Ligand Dissociation: A triphenylphosphine (B44618) ligand dissociates to create a coordinatively unsaturated, active species.

Oxidative Addition: Molecular hydrogen adds to the rhodium center, increasing its oxidation state from +1 to +3.

Alkene Coordination: The alkene coordinates to the metal center.

Migratory Insertion: A hydrogen atom is transferred from the metal to one of the alkene carbons.

Reductive Elimination: The second hydrogen is transferred, and the resulting alkane product is released, regenerating the active catalyst. wikipedia.org

A significant advantage of Wilkinson's catalyst is its high selectivity. It readily reduces unhindered alkenes but typically does not reduce other functional groups such as esters, ketones, aromatic rings, or halides. adichemistry.comyoutube.com This makes it an excellent choice for the selective hydrogenation of this compound to 1,2-dichloro-4-(2-methylpropyl)benzene without the risk of dehalogenation that can occur with some heterogeneous catalysts. acs.org

Chemo- and Stereoselective Reduction Mechanisms

The reduction of the alkene functional group in this compound can be approached with a focus on both chemoselectivity (preferential reduction of the alkene in the presence of the aryl chlorides) and stereoselectivity (control of the spatial orientation of the resulting stereocenter).

Catalytic hydrogenation is a primary method for the reduction of the propene double bond. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond. For this compound, this reduction would yield 1-(3,4-Dichlorophenyl)-2-methylpropane. Given the trisubstituted nature of the alkene, the reaction creates a new stereocenter at the second carbon of the propane (B168953) chain. In the absence of a chiral catalyst, the product will be a racemic mixture of (R)- and (S)-1-(3,4-Dichlorophenyl)-2-methylpropane.

Achieving stereoselectivity in this reduction requires the use of chiral catalysts. Asymmetric hydrogenation, a cornerstone of modern organic synthesis, employs transition metal complexes with chiral ligands. For substrates similar to this compound, catalysts based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP) are often effective. The mechanism involves the coordination of the alkene to the chiral metal center, followed by the stereoselective insertion of hydrogen, leading to a preponderance of one enantiomer over the other.

Another avenue for stereoselective reduction involves enzymatic catalysis. Ketoreductases (KREDs), for instance, have been successfully employed for the highly selective reduction of various unsaturated compounds. While typically used for the reduction of ketones, engineered variants can exhibit activity towards activated alkenes, often with exceptional enantioselectivity.

| Reduction Method | Reagents/Catalyst | Expected Product | Stereoselectivity |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(3,4-Dichlorophenyl)-2-methylpropane | Racemic |

| Asymmetric Hydrogenation | H₂, [Rh(chiral phosphine)]⁺ | (R)- or (S)-1-(3,4-Dichlorophenyl)-2-methylpropane | Enantiomerically enriched |

| Biocatalytic Reduction | Engineered Ene-reductases | (R)- or (S)-1-(3,4-Dichlorophenyl)-2-methylpropane | High enantioselectivity |

Oxidation Reactions and Cleavage Pathways

The alkene moiety of this compound is susceptible to various oxidation reactions, leading to either the addition of oxygenated functional groups or the complete cleavage of the carbon-carbon double bond.

Oxidative cleavage of the double bond in this compound results in the formation of two carbonyl-containing fragments. The primary methods for achieving this transformation are ozonolysis and permanganate oxidation. libretexts.orglibretexts.orgumn.eduwikipedia.orgmasterorganicchemistry.com

Ozonolysis: This reaction involves treating the alkene with ozone (O₃), followed by a workup step. libretexts.orglibretexts.orgumn.eduwikipedia.orgmasterorganicchemistry.com The mechanism proceeds through the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). wikipedia.org This intermediate rapidly rearranges to a more stable secondary ozonide (trioxolane). wikipedia.org The choice of workup conditions determines the final products. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc and water, will cleave the ozonide to yield aldehydes and/or ketones. In the case of this compound, this would produce 3,4-dichlorobenzaldehyde (B146584) and acetone (B3395972). An oxidative workup, using hydrogen peroxide (H₂O₂), would oxidize any initially formed aldehydes to carboxylic acids. Since one of the products is a ketone (acetone), it would remain unchanged, while the 3,4-dichlorobenzaldehyde would be oxidized to 3,4-dichlorobenzoic acid.

Permanganate Oxidation: Treatment with hot, concentrated potassium permanganate (KMnO₄) also leads to the oxidative cleavage of the alkene. The mechanism is thought to involve the formation of a cyclic permanganate ester, which is then cleaved. Under these vigorous conditions, any resulting aldehydes are further oxidized to carboxylic acids. Therefore, the reaction of this compound with hot KMnO₄ would yield 3,4-dichlorobenzoic acid and acetone.

| Oxidative Cleavage Method | Reagents | Primary Products |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | 3,4-Dichlorobenzaldehyde, Acetone |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | 3,4-Dichlorobenzoic acid, Acetone |

| Permanganate Oxidation | Hot, conc. KMnO₄ | 3,4-Dichlorobenzoic acid, Acetone |

The photo-oxidation of this compound, which contains an allylic benzene (B151609) structure similar to styrene (B11656), can proceed through several mechanisms, often involving radical intermediates or singlet oxygen. When exposed to light and air, particularly in the presence of a photosensitizer, the molecule can undergo oxidation.

One plausible pathway is a singlet oxygen ene reaction. mdpi.com In this process, a photosensitizer absorbs light and transfers energy to molecular oxygen (³O₂), converting it to the highly reactive singlet state (¹O₂). Singlet oxygen can then react with the alkene, where one of the allylic hydrogens is abstracted in a concerted fashion with the formation of a C-O bond at the terminus of the double bond, yielding an allylic hydroperoxide.

Alternatively, radical-mediated pathways can occur. Photo-sensitizers can initiate the formation of radical species that can abstract an allylic hydrogen from the 2-methyl group, forming a resonance-stabilized allylic radical. This radical can then react with molecular oxygen to form a peroxy radical, which can subsequently be converted to an allylic hydroperoxide. These hydroperoxides are often intermediates that can be further transformed into other oxygenated products such as allylic alcohols or enones. The photo-oxidation of styrenic compounds can also lead to cleavage of the double bond, yielding products analogous to those from ozonolysis, such as benzaldehyde (B42025) derivatives. mdpi.com

Functionalization of the Aryl Moiety

The 3,4-dichlorophenyl group of the molecule provides a platform for further chemical modification, primarily through reactions that target the carbon-chlorine bonds.

The two chlorine atoms on the aromatic ring are potential leaving groups for nucleophilic aromatic substitution (SₙAr) and are sites for cross-coupling reactions. However, for an SₙAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In this compound, the alkene substituent is not a strong activating group, and there are no other strongly electron-withdrawing substituents on the ring. Therefore, the dichlorophenyl group is relatively unreactive towards traditional SₙAr reactions under standard conditions. Harsh conditions, such as high temperatures and pressures with strong nucleophiles, would be required to effect substitution.

Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of aryl halides and represent the most practical approach for the derivatization of the dichlorophenyl moiety in derivatives of this compound. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.govyonedalabs.comresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the chlorine atoms. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.govyonedalabs.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govyonedalabs.comresearchgate.net This would allow for the formation of a new carbon-carbon bond, for example, by reacting with an arylboronic acid to form a biaryl structure, or with an alkenylboronic acid to introduce a new double bond. Given the two chlorine atoms, selective mono- or di-coupling could potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This would result in the formation of a new substituted alkene at the position of the chlorine atom. This reaction is particularly useful for extending conjugated systems. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. This method is used to introduce an alkyne functional group onto the aromatic ring, forming a new carbon-carbon triple bond.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Potential Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C | Biaryls, Styrenes |

| Heck | Alkene | Pd(0) catalyst, Base | C-C | Substituted Alkenes |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | C-C | Aryl Alkynes |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | C-N | Aryl Amines |

Radical and Polymerization Chemistry

The radical and polymerization chemistry of this compound is fundamentally influenced by the stability of the radical intermediates that can be formed and the steric hindrance around the double bond.

Free Radical Addition Mechanisms to Substituted Propenes

Free radical addition to an alkene like this compound proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the addition is a critical aspect, dictated by the stability of the resulting carbon-centered radical.

In the case of substituted propenes, the addition of a radical (R•) can occur at either of the two carbons of the double bond. For this compound, this would lead to two possible radical intermediates. The addition of the radical to the terminal carbon (C1) is strongly favored due to the formation of a more stable tertiary benzylic radical. This intermediate is stabilized by resonance with the dichlorophenyl ring and hyperconjugation with the methyl group.

Table 1: Regioselectivity of Radical Addition

| Addition Site | Resulting Radical Intermediate | Stability |

|---|---|---|

| C1 (Terminal) | Tertiary benzylic radical | More stable |

The mechanism can be summarized as follows:

Initiation: A radical initiator (e.g., a peroxide) decomposes to form initial radicals.

Propagation:

The initiator radical adds to the terminal carbon of the propene, forming a stable tertiary benzylic radical.

This radical then reacts with another molecule, propagating the chain.

Termination: Two radicals combine to terminate the chain reaction.

Monomer Reactivity in Polymerization Research

The structure of this compound, analogous to α-methylstyrene, suggests that it would face challenges in homopolymerization via a free-radical mechanism. This is primarily due to steric hindrance from the α-methyl group and the dichlorophenyl ring, which impedes the approach of the propagating radical to the monomer.

Furthermore, α-methylstyrene and its derivatives are known to have a low ceiling temperature (Tc), which is the temperature above which the rate of depolymerization is greater than the rate of polymerization. For α-methylstyrene, this temperature is relatively low (61 °C). Above this temperature, the equilibrium between the monomer and polymer shifts towards the monomer, making polymerization thermodynamically unfavorable. It is expected that this compound would also have a similarly low ceiling temperature.

However, this monomer could potentially undergo copolymerization with other vinyl monomers that have a higher tendency for radical polymerization. In such a scenario, the reactivity ratios would determine the composition of the resulting copolymer. The reactivity of α-methylstyrene in copolymerization is well-documented and provides a basis for predicting the behavior of its dichlorophenyl derivative. For instance, in copolymerization with butadiene using a cesium-based catalyst system, α-methylstyrene has shown specific reactivity ratios that influence the polymer microstructure primescholars.com.

Table 2: Predicted Polymerization Behavior

| Polymerization Type | Predicted Reactivity | Rationale |

|---|---|---|

| Homopolymerization | Low to negligible | Steric hindrance, low ceiling temperature |

Thermal and Photochemical Rearrangements and Cycloadditions

The electronic structure of this compound, featuring a styrene-like system, makes it a candidate for various thermal and photochemical transformations, including rearrangements and cycloadditions.

Under photochemical conditions, styrenic compounds can undergo a variety of reactions. One notable reaction is the di-π-methane rearrangement, which is a photochemical process that converts a 1,4-diene or an allyl-substituted aromatic compound into a vinylcyclopropane (B126155) or an aryl-substituted cyclopropane (B1198618), respectively wikipedia.org. For this compound, which can be viewed as an allyl-substituted arene, this rearrangement could potentially occur, leading to the formation of a dichlorophenyl-substituted cyclopropane derivative. This reaction typically proceeds through a biradical intermediate wikipedia.orgslideshare.net.

Cycloaddition reactions are also a possibility. For instance, α-methylstyrene is known to participate in cycloaddition reactions researchgate.net. Depending on the reaction partner, this compound could undergo [2+2], [4+2] (Diels-Alder), or other types of cycloadditions. The electron-withdrawing nature of the dichlorophenyl group may influence the dienophilic or dipolarophilic character of the double bond. Photochemical [2+2] cycloadditions of styrenes are well-documented and can proceed through either a triplet or a radical cation mechanism to form cyclobutane (B1203170) derivatives.

Thermal rearrangements are less predictable without specific experimental data. However, at sufficiently high temperatures, isomerization of the double bond or other skeletal rearrangements could occur, potentially driven by the relief of steric strain or the formation of a more stable conjugated system.

Table 3: Potential Rearrangements and Cycloadditions

| Reaction Type | Conditions | Potential Products |

|---|---|---|

| Di-π-methane Rearrangement | Photochemical | Dichlorophenyl-substituted cyclopropane derivatives |

| [2+2] Cycloaddition | Photochemical | Cyclobutane derivatives |

Advanced Spectroscopic and Analytical Research Methodologies for the Chemical Compound

Principles and Applications of Spectroscopic Techniques in Mechanistic Research

Spectroscopic techniques are indispensable tools for probing the intricate details of molecular structure and reactivity. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its structural formula, identify functional groups, and study electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 3-(3,4-Dichlorophenyl)-2-methyl-1-propene, both ¹H and ¹³C NMR spectroscopy provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The vinylic protons of the propene moiety would also resonate in a characteristic region, and their coupling with adjacent protons would provide further structural insights. The methyl group protons would likely appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons, the olefinic carbons, and the methyl carbon would be indicative of their electronic environments.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.3-7.5 | Aromatic protons |

| ¹H | ~4.8-5.0 | Vinylic protons (=CH₂) |

| ¹H | ~3.3 | Benzylic protons (-CH₂-) |

| ¹H | ~1.8 | Methyl protons (-CH₃) |

| ¹³C | ~130-140 | Aromatic carbons (substituted) |

| ¹³C | ~128-132 | Aromatic carbons (unsubstituted) |

| ¹³C | ~142 | Quaternary vinylic carbon (>C=) |

| ¹³C | ~115 | Terminal vinylic carbon (=CH₂) |

| ¹³C | ~40 | Benzylic carbon (-CH₂) |

| ¹³C | ~22 | Methyl carbon (-CH₃) |

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification in New Derivatives

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The C=C stretching of the propene group should give a band in the 1640-1680 cm⁻¹ region. The aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ range. The presence of the C-Cl bonds would result in absorptions in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C=C double bond stretching are usually strong in the Raman spectrum. This technique can be particularly useful for studying the symmetry of the molecule and for analyzing samples in aqueous solutions.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=C Stretch (alkene) | ~1650 | ~1650 (strong) |

| Aromatic C=C Stretch | 1600, 1585, 1500-1400 | 1600, 1585, 1500-1400 (strong) |

| C-Cl Stretch | 800-600 | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the dichlorophenyl ring conjugated with the propene double bond is expected to give rise to characteristic absorption bands in the ultraviolet region. The π → π* transitions of the aromatic system and the conjugated double bond are the most likely electronic transitions to be observed. The position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Expected UV-Vis Absorption Data for this compound:

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Hexane | ~250-260 | π → π |

| Ethanol | ~255-265 | π → π |

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak would confirm its molecular weight. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, would be a characteristic feature, showing peaks at M, M+2, and M+4 with a specific intensity ratio. Common fragmentation pathways would likely involve the loss of a methyl group, a chlorine atom, or cleavage of the benzylic bond.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z (mass-to-charge ratio) | Predicted Fragment | Significance |

|---|---|---|

| 200/202/204 | [M]⁺ (Molecular Ion) | Confirms molecular weight and presence of two chlorine atoms. |

| 185/187/189 | [M - CH₃]⁺ | Loss of a methyl group. |

| 165/167 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 129/131 | [C₇H₄Cl]⁺ | Fragment of the dichlorophenyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in benzylic compounds. |

Chromatographic Separation Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, which is crucial for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the synthesis of this compound, GC-MS can be used to monitor the reaction progress by separating the starting materials, intermediates, and the final product. The retention time in the gas chromatogram provides a characteristic identifier for each compound, while the mass spectrum confirms its identity. This technique is also invaluable for assessing the purity of the synthesized compound and for identifying any byproducts formed during the reaction. The retention time of the target compound will depend on the specific GC column and temperature program used.

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound within complex mixtures. Its application is crucial in research contexts for purity assessment, stability studies, and analyzing reaction kinetics. The separation is typically achieved using a reversed-phase (RP) approach, where a nonpolar stationary phase is paired with a polar mobile phase. rsc.orgbme.hu

For chlorinated aromatic compounds like this compound, C18 (octadecylsilane) columns are frequently employed due to their hydrophobic nature, which facilitates strong interaction and effective separation of such analytes. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. bme.humdpi.com An isocratic elution, where the mobile phase composition remains constant, can be effective for simpler mixtures. rsc.orgmdpi.com However, for more complex samples containing a wide range of polarities, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation and resolution of all components.

Detection is commonly performed using an Ultraviolet (UV) detector, as the dichlorophenyl group in the molecule provides strong chromophores. mdpi.comnih.gov The selection of an appropriate wavelength, typically around 225 nm to 270 nm, is critical for achieving high sensitivity and selectivity. pensoft.netnih.gov The method's validation according to established guidelines ensures its accuracy, precision, linearity, and robustness for routine analysis. mdpi.compensoft.net

Below is a table summarizing typical HPLC parameters that could be adapted for the analysis of this compound in a research setting.

| Parameter | Typical Conditions | Rationale/Purpose |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | Provides hydrophobic interaction for retaining the nonpolar analyte. pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., Phosphate or Formate) | Acetonitrile is a common organic modifier; buffer controls pH to ensure consistent analyte ionization. pensoft.netsielc.com |

| Elution Mode | Isocratic (e.g., 60:40 ACN:Water) or Gradient | Isocratic is simpler and faster for known mixtures; gradient is better for complex samples with varying polarities. rsc.orgbme.hu |

| Flow Rate | 0.7 - 1.0 mL/min | A standard flow rate for analytical scale columns to ensure good separation efficiency and reasonable analysis time. rsc.orgpensoft.net |

| Column Temp. | 30 - 50 °C | Temperature control improves peak shape and reproducibility. pensoft.netnih.gov |

| Injection Vol. | 10 - 50 µL | The volume injected depends on the sample concentration and the sensitivity of the method. rsc.org |

| Detector | UV/Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths, aiding in peak purity assessment and identification. rsc.orgwur.nl |

| Wavelength | ~225 - 270 nm | Selected based on the UV absorbance maximum of the dichlorophenyl moiety to maximize sensitivity. pensoft.netnih.gov |

Advanced Analytical Techniques for Environmental and Trace Analysis in Research Contexts

Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS) for Degradation Product Identification

In environmental and metabolic studies, identifying the degradation products of this compound is essential to understand its fate and potential impact. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing non-volatile or thermally labile degradation products in aqueous samples. eurl-pesticides.eu The process involves separating the complex mixture using HPLC, followed by ionization of the eluted compounds, typically via electrospray ionization (ESI). eurl-pesticides.eu The resulting ions are then analyzed by a tandem mass spectrometer. In the MS/MS setup, a precursor ion corresponding to the molecular weight of a potential degradation product is selected, fragmented, and the resulting product ions are detected. researchgate.net This fragmentation pattern provides a structural fingerprint that is crucial for identifying unknown compounds. nih.gov The use of multiple reaction monitoring (MRM) mode enhances selectivity and allows for quantification at very low levels. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and semi-volatile degradation products. nih.govmpg.de For complex environmental samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced separation capacity. This technique can resolve co-eluting peaks that would otherwise overlap in a standard one-dimensional GC analysis, making it invaluable for identifying trace-level degradation products in complex matrices. researchgate.net The mass spectrometer provides mass spectra of the separated compounds, which can be compared against spectral libraries or interpreted to elucidate the structures of new degradation products. nih.gov

The table below outlines the principles and applications of these techniques for identifying degradation products of this compound.

| Technique | Principle | Application for Degradation Product ID |

| LC-MS/MS | HPLC separates compounds, which are then ionized (e.g., ESI) and analyzed by two mass analyzers in series for precursor/product ion scanning. eurl-pesticides.euresearchgate.net | Ideal for identifying polar, non-volatile metabolites and degradation products (e.g., hydroxylated or carboxylated derivatives) in aqueous environmental samples or biological matrices. nih.gov |

| GC-MS | GC separates volatile compounds based on their boiling points and polarity. The separated compounds are then ionized (typically by Electron Ionization - EI) and detected by a mass spectrometer. nih.gov | Suitable for identifying volatile degradation products that may result from photo-degradation or other abiotic processes. Fragmentation patterns help in structural elucidation. mpg.de |

| GCxGC-MS | Utilizes two different GC columns in series to provide a comprehensive two-dimensional separation of volatile compounds before MS detection. | Offers superior resolution for extremely complex samples (e.g., contaminated soil or sediment extracts), enabling the detection and identification of trace-level degradation products that would be missed by conventional GC-MS. researchgate.net |

Sample Preparation Methodologies for Complex Environmental Matrices

The accurate trace analysis of this compound and its degradation products in complex environmental matrices such as soil, water, and sediment requires meticulous sample preparation. researchgate.net The primary goals of sample preparation are to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and present them in a solvent compatible with the analytical instrument. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for aqueous samples. gcms.cznih.gov It involves passing the water sample through a cartridge containing a solid adsorbent (sorbent). For a relatively nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) would be effective. The analyte is retained on the sorbent while more polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent, achieving both cleanup and concentration. nih.gov

Liquid-Liquid Extraction (LLE) is a classic method where the analytes are partitioned from an aqueous sample into an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane). gcms.cz While effective, LLE can be labor-intensive and consume large volumes of organic solvents. Microextraction techniques, such as liquid-phase microextraction (LPME), have been developed as more environmentally friendly alternatives that use only microliters of solvent. researchgate.net

For solid samples like soil and sediment, extraction is often performed using techniques such as Soxhlet extraction , ultrasonic extraction , or pressurized liquid extraction. gcms.cznih.gov These methods use an organic solvent to extract the analytes from the solid matrix. The resulting extract is often highly complex and requires a subsequent cleanup step. Cleanup procedures may include techniques like gel permeation chromatography (GPC) to remove high-molecular-weight interferences (e.g., lipids) or adsorption chromatography using materials like Florisil or silica (B1680970) to remove polar co-extractants. researchgate.net

The following table summarizes common sample preparation techniques for environmental matrices.

| Technique | Matrix | Description |

| Solid-Phase Extraction (SPE) | Water | The sample is passed through a sorbent cartridge that retains the analyte. The analyte is then eluted with a small volume of solvent, providing cleanup and concentration. gcms.cznih.gov |

| Liquid-Liquid Extraction (LLE) | Water | The analyte is partitioned from the aqueous phase into an immiscible organic solvent. gcms.cz |

| Ultrasonic Extraction | Soil, Sediment | The sample is mixed with an extraction solvent and subjected to high-frequency sound waves to enhance the extraction of analytes from the solid matrix. gcms.cz |

| Soxhlet Extraction | Soil, Sediment | A continuous extraction method using a specialized glassware apparatus that cycles fresh solvent through the sample, providing exhaustive extraction. gcms.cz |

| Gel Permeation Chromatography (GPC) | Extracts from Soil, Sediment, Biota | A size-exclusion chromatography technique used as a cleanup step to remove large molecules like lipids and humic substances from the sample extract. researchgate.net |

| Adsorbent Cleanup | Extracts from Soil, Sediment, Biota | The extract is passed through a column containing an adsorbent like Florisil or silica gel to remove polar interferences. researchgate.net |

Computational and Theoretical Investigations of 3 3,4 Dichlorophenyl 2 Methyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, stability, and electronic transport properties. A smaller gap generally suggests higher reactivity.

For analogous compounds, such as other dichlorophenyl or propene derivatives, DFT calculations are routinely used to determine various reactivity indices. These indices, including electronegativity, chemical hardness, and global electrophilicity, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Properties for 3-(3,4-Dichlorophenyl)-2-methyl-1-propene No specific data is available in the literature for this compound. The table below is a template of typical data obtained from such studies.

| Parameter | Value (unit) | Description |

|---|---|---|

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | Data not available | Measure of the ability of a molecule to attract electrons |

| Chemical Hardness (η) | Data not available | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | Data not available | Propensity of a species to accept electrons |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate determinations of the electronic structure of a molecule. While computationally more intensive than DFT, they are often used as a benchmark for other methods. No specific ab initio studies on this compound have been identified.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static and can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of atoms and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule. These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time. This can reveal the preferred conformations and the flexibility of the molecule. Such studies are crucial for understanding how a molecule might interact with other molecules, such as in a biological system. There is no available research applying these methods to this compound.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and determine the feasibility of a proposed mechanism. This can provide insights that are difficult to obtain through experimental methods alone. To date, no computational studies on the reaction mechanisms involving this compound have been published.

Transition State Characterization and Activation Energy Calculations

Understanding the chemical reactivity of this compound involves identifying the transition states (TS) and calculating the activation energies (Ea) for its potential reactions. A transition state represents the highest energy point along a reaction pathway, and its structure is characterized by having exactly one imaginary vibrational frequency. The activation energy, defined as the energy difference between the transition state and the reactants, is a critical factor that governs the reaction rate. opentextbooks.org.hk

Computational methods, particularly DFT, are employed to locate the geometry of transition states. For a reaction such as the electrophilic addition to the double bond of this compound, theoretical calculations can model the approach of an electrophile and map the energy profile of the reaction.

For instance, in the addition of HCl to similar alkenes, the activation energy is influenced by the stability of the intermediate carbocation. The presence of the electron-withdrawing 3,4-dichlorophenyl group is expected to influence the electronic properties of the double bond and the stability of any charged intermediates, thereby affecting the activation energy. A comparative look at activation energies for HCl addition to simpler alkenes provides context for how substitution patterns modulate reactivity.

Table 1: Calculated Activation Energies for HCl Addition to Alkenes

| Alkene | Activation Energy (kcal/mol) |

|---|---|

| Ethene | 25.4 |

| Propene | 21.5 |

| 2-Methylpropene | 16.7 |

Note: Data is illustrative of general trends in alkene reactivity and not specific to this compound.

Reaction Coordinate Mapping and Mechanistic Pathways

Once a transition state has been identified, the complete reaction pathway from reactants to products can be mapped out. This is achieved through Intrinsic Reaction Coordinate (IRC) calculations. arxiv.orgresearchgate.netarxiv.orgresearchgate.netaps.org An IRC calculation follows the path of steepest descent on the potential energy surface starting from the transition state, tracing the mechanistic pathway in both the forward and reverse directions to connect the TS with the corresponding energy minima of the reactants and products.

This technique is invaluable for verifying that a calculated transition state indeed connects the intended reactants and products, thus confirming the proposed reaction mechanism. For this compound, IRC calculations could elucidate the step-by-step mechanism of reactions like oxidation, polymerization, or addition reactions, providing a detailed picture of the bond-breaking and bond-forming processes.

Solvent Effects on Reactivity from a Theoretical Perspective

Chemical reactions are typically conducted in a solvent, which can significantly influence reaction rates and mechanisms. rsc.org Computational chemistry accounts for these effects using various solvent models. The most common are implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant. rsc.org Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture but are computationally more demanding.

For this compound, the choice of solvent can alter its reactivity. The molecule possesses both a nonpolar hydrocarbon part and a more polar dichlorophenyl group.

Polar solvents might stabilize polar transition states or intermediates more than the relatively nonpolar reactant, potentially lowering the activation energy and accelerating the reaction. rsc.orgmdpi.com

Nonpolar solvents would have a lesser effect on stabilizing charged species, potentially leading to different reaction kinetics.

Theoretical studies can calculate the energy of reactants, transition states, and products in different solvents to predict how the reaction profile changes, aiding in the selection of an optimal solvent for a desired chemical transformation.

Prediction of Spectroscopic Parameters and Nonlinear Optical Properties

Computational methods are extensively used to predict various spectroscopic parameters, providing a powerful tool for structure elucidation and characterization. Furthermore, the nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, can also be theoretically investigated.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nmrdb.orgnih.gov These theoretical predictions are a valuable aid in assigning experimental spectra, especially for complex molecules.

For this compound, calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom. The predicted values would reflect the electronic environment of each nucleus, influenced by factors such as the aromatic ring currents, the electronegativity of the chlorine atoms, and the π-system of the double bond.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Vinyl (=CH₂) | 4.8 - 5.1 | 112 - 116 |

| Vinyl (=C(CH₃)-) | - | 140 - 145 |

| Allylic (-CH₂-) | 3.3 - 3.5 | 40 - 45 |

| Methyl (-CH₃) | 1.7 - 1.9 | 20 - 25 |

| Aromatic (C-H) | 7.1 - 7.5 | 128 - 133 |

| Aromatic (C-Cl) | - | 130 - 134 |

| Aromatic (C-C) | - | 138 - 142 |

Note: These values are typical ranges for the specified functional groups and serve as an illustration. Actual calculated values would be more precise.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. ajchem-a.comscirp.orgresearchgate.netnih.gov It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match them with experimental anharmonic frequencies.

A theoretical vibrational analysis of this compound would identify characteristic stretching and bending modes. These assignments are crucial for interpreting experimental spectra.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Alkene =C-H Stretch | 3020 - 3080 |

| Methyl C-H Stretch | 2900 - 3000 |

| C=C Stretch (Alkene) | 1640 - 1660 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: These are general frequency ranges. The data is illustrative and not from a direct calculation on the title compound.

Electronic Excitation Energy and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.comunipd.itrsc.orgnih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The calculated excitation energies and their corresponding oscillator strengths can be used to simulate a theoretical UV-Vis spectrum.

For this compound, the chromophores are the dichlorophenyl ring and the propene double bond. TD-DFT calculations would likely predict π → π* transitions as the primary electronic excitations responsible for UV absorption. The position of the maximum absorption wavelength (λ_max) would be sensitive to the conjugation between the aromatic ring and the double bond. Studies on similar chlorophenyl-containing compounds provide a basis for expected results. researchgate.net

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are essential for technologies like frequency conversion and optical switching. researchgate.netarxiv.org The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β for second-order and γ for third-order effects). Computational methods can calculate these properties, providing a way to screen molecules for potential NLO applications. sciengine.commtu.eduresearchgate.net

While this compound is not a traditional donor-π-acceptor NLO chromophore, the presence of the polarizable dichlorophenyl group and the π-system could lead to a measurable NLO response. Theoretical calculations would quantify the components of the polarizability and hyperpolarizability tensors, offering insight into its potential as an NLO material.

Lack of Specific Data on the Environmental Fate of this compound

A comprehensive search of available scientific literature reveals a significant lack of specific data regarding the environmental fate and transformation mechanisms of the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the specific outline requested.